molecular formula C14H15ClF2N4O2S B10921322 1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine

1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine

Cat. No.: B10921322
M. Wt: 376.8 g/mol
InChI Key: NKCXARCHLUSJOM-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a difluoromethyl-pyrazolyl-sulfonyl group

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps. One common route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets. The difluoromethyl-pyrazolyl-sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H15ClF2N4O2S

Molecular Weight

376.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[1-(difluoromethyl)pyrazol-4-yl]sulfonylpiperazine

InChI

InChI=1S/C14H15ClF2N4O2S/c15-11-2-1-3-12(8-11)19-4-6-20(7-5-19)24(22,23)13-9-18-21(10-13)14(16)17/h1-3,8-10,14H,4-7H2

InChI Key

NKCXARCHLUSJOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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